(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide
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Description
(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C18H14N2O3S and its molecular weight is 338.38. The purity is usually 95%.
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Biological Activity
(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines elements from benzothiazole and dioxin derivatives. Its molecular formula is C17H16N2O2S, with a molecular weight of approximately 316.39 g/mol. The presence of heteroatoms in its structure contributes to its diverse biological interactions.
The biological activity of this compound primarily involves interactions with specific biological targets such as enzymes and receptors. These interactions can modulate various cellular processes, leading to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways.
Biological Activities
The compound has been studied for several biological activities:
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. They disrupt cellular processes such as DNA replication and repair. For example:
- Case Study : A study demonstrated that derivatives of benzothiazole showed promising anticancer activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
2. Antimicrobial Activity
The compound also shows potential antimicrobial properties against a range of pathogens:
- Mechanism : It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
3. Anti-inflammatory Activity
Compounds in this class have been noted for their anti-inflammatory effects:
- Mechanism : They modulate inflammatory mediators and inhibit pro-inflammatory cytokines.
Data Table: Summary of Biological Activities
Biological Activity | Mechanism of Action | References |
---|---|---|
Anticancer | Induces apoptosis; inhibits DNA repair | |
Antimicrobial | Disrupts cell wall synthesis | |
Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Studies
Several studies have explored the biological activity of benzothiazole derivatives:
- Anticancer Studies : A study published in Medicinal Chemistry highlighted the effectiveness of benzothiazole derivatives in inhibiting cancer cell proliferation in vitro. The compound's structural modifications enhanced its efficacy against breast cancer cells .
- Antimicrobial Efficacy : Research indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
- Anti-inflammatory Effects : A recent investigation demonstrated that the compound reduced inflammation markers in animal models of arthritis, indicating its therapeutic potential in inflammatory diseases .
Properties
IUPAC Name |
(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-17(7-6-12-4-2-1-3-5-12)20-18-19-13-10-14-15(11-16(13)24-18)23-9-8-22-14/h1-7,10-11H,8-9H2,(H,19,20,21)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUCUVIHHILNAF-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.